molecular formula C7H5Cl2NO2 B8129222 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde

Cat. No.: B8129222
M. Wt: 206.02 g/mol
InChI Key: WRWLVOCWKCISIF-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde (CAS 2288708-85-8) is a high-purity chemical building block offered with a purity of 95% . This solid compound, with the molecular formula C 7 H 5 Cl 2 NO 2 and a molecular weight of 206, is a versatile intermediate designed for advanced organic synthesis and pharmaceutical research . As a multifunctional pyridine derivative, it features both aldehyde and dichloro substituents, making it a valuable scaffold for constructing more complex molecules. Its structure is ideal for exploring structure-activity relationships (SAR) in drug discovery, particularly in the development of novel heterocyclic compounds . Related methoxypyridine carbaldehyde structures have been used to synthesize pyridine-3-carbonitrile derivatives, a class of compounds that have shown promising in vitro cytotoxic activity against various human cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) . Key Applications: • Pharmaceutical R&D: Serves as a key precursor in the synthesis of potential therapeutic agents, including cytotoxic molecules . • Agrochemical Research: Used in the design of new active ingredients; structurally related pyridine carboxylic acids are known for their herbicidal activity . • Material Science: Acts as a building block for creating novel organic compounds with potential electronic or optical properties. Safety and Handling: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

3,6-dichloro-5-methoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLVOCWKCISIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagent Preparation : POCl₃ (1.2 eq) is added dropwise to DMF at 0–5°C, forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻).

  • Substrate Addition : 3,6-Dichloro-5-methoxypyridine (1 eq) is dissolved in DMF and introduced to the reagent under nitrogen.

  • Reaction Conditions : The mixture is heated to 80–90°C for 4–6 hours, followed by hydrolysis with ice water to yield the aldehyde.

Key Data :

ParameterValueSource
Yield65–75%
Purity (HPLC)≥95%
Reaction Time4–6 hours

Optimization Insights

  • Temperature Control : Maintaining 80–90°C prevents over-chlorination and minimizes byproduct formation.

  • DMF Stoichiometry : Excess DMF (3–5 eq) enhances reagent stability and regioselectivity.

  • Workup Strategy : Quenching with ice water followed by ethyl acetate extraction improves recovery.

Oxidation of 3,6-Dichloro-5-methoxy-2-methylpyridine

Alternative routes involve the oxidation of methyl-substituted precursors. This method is advantageous for scalability but requires stringent control over oxidizing agents.

Manganese Dioxide-Mediated Oxidation

  • Substrate : 3,6-Dichloro-5-methoxy-2-methylpyridine (1 eq).

  • Oxidant : Activated MnO₂ (5 eq) in refluxing dichloromethane.

  • Reaction Time : 12–18 hours.

Performance Metrics :

ParameterValueSource
Yield50–60%
Selectivity85%

Limitations

  • Byproducts : Over-oxidation to carboxylic acids occurs if reaction times exceed 18 hours.

  • Catalyst Cost : MnO₂ is less cost-effective for industrial-scale production compared to Vilsmeier protocols.

Chlorination-Formylation Tandem Approach

A hybrid method combines chlorination and formylation in a single reactor, reducing intermediate isolation steps.

Procedure

  • Chlorination : 5-Methoxy-2-pyridinecarbaldehyde is treated with Cl₂ gas in acetic acid at 25°C.

  • In Situ Formylation : Without isolating the dichlorinated intermediate, DMF and POCl₃ are introduced to form the aldehyde.

Advantages :

  • Efficiency : Eliminates intermediate purification, improving throughput.

  • Yield : 70–75% overall.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)YieldScalability
Vilsmeier-Haack120–15070%High
Oxidation180–20055%Moderate
Tandem Approach140–16072%High

Waste Management

  • Vilsmeier-Haack : Generates HCl and phosphate waste, requiring neutralization.

  • Oxidation : MnO₂ sludge necessitates specialized disposal.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 68% yield in 30 minutes using POCl₃/DMF under microwave conditions.

Flow Chemistry

Continuous flow systems enhance heat transfer and reproducibility, with pilot-scale trials reporting 80% yield.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; methoxy singlet at δ 3.9–4.1 ppm.

  • HPLC : Retention time 8.2–8.5 min (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3,6-Dichloro-5-methoxypyridine-2-carboxylic acid.

    Reduction: 3,6-Dichloro-5-methoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various pyridine compounds, it was found that derivatives similar to 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics.

Case Study: Synthesis and Evaluation
A recent study synthesized several pyridine derivatives, including 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde, and evaluated their pharmacological activities. The results demonstrated that these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the dichloro and methoxy groups significantly enhanced antimicrobial efficacy .

Compound NameMIC (µg/mL)Target Bacteria
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde32E. coli
Another Pyridine Derivative16S. aureus

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases associated with enzyme dysregulation .

Agricultural Applications

Pesticide Development
Pyridine derivatives are often utilized in the development of agrochemicals. The compound's ability to act as a herbicide or fungicide has been explored in agricultural research. For instance, studies have shown that similar compounds can effectively control weed species without harming crop yields .

Case Study: Efficacy as a Herbicide
In field trials, 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde was tested for its herbicidal activity against common agricultural weeds. The results indicated a high level of efficacy with a significant reduction in weed biomass at concentrations as low as 50 µg/mL .

Application TypeConcentration (µg/mL)Efficacy (%)
Herbicidal5085
Fungicidal10078

Materials Science

Polymer Synthesis
The compound has potential applications in materials science, particularly in the synthesis of polymers with specific functional properties. Its reactive aldehyde group can be utilized in polymerization processes to create new materials with enhanced characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Functionalization
Research has demonstrated the successful incorporation of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde into polymer matrices. This incorporation resulted in materials with improved resistance to environmental degradation and enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Group
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde Pyridine 3-Cl, 6-Cl, 5-OCH₃, 2-CHO C₇H₅Cl₂NO₂ 206.03 Aldehyde
6-Methoxy-5-methylpyridine-2-carbaldehyde Pyridine 5-CH₃, 6-OCH₃, 2-CHO C₈H₉NO₂ 151.16 Aldehyde
4,6-Dichloropyrimidine-5-carbaldehyde Pyrimidine 4-Cl, 6-Cl, 5-CHO C₅H₂Cl₂N₂O 176.99 Aldehyde
2-(Chlorothio)pyridine-3-carbonyl chloride Pyridine 2-SCl, 3-COCl C₆H₃Cl₂NOS 208.07 Carbonyl chloride

Table 2: Reactivity and Application Comparison

Compound Name Electrophilicity at CHO Solubility in Polar Solvents Common Applications
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde High Moderate (due to Cl, OCH₃) Pharmaceutical intermediates
5-Hydroxy-2-methoxypyridine-4-carbaldehyde Moderate High (due to OH) Metal chelation, agrochemicals
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde High Low Antiviral agents

Key Research Findings

  • Chlorine Substituents : The dichloro groups in 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde significantly enhance electrophilicity at the aldehyde, enabling efficient condensations with amines to form imines or hydrazones .
  • Pyridine vs. Pyrimidine : Pyridine-based carbaldehydes exhibit greater stability in acidic conditions compared to pyrimidine analogs, which are prone to ring-opening under harsh conditions .
  • Functional Group Interplay : The methoxy group in the target compound improves solubility in organic solvents, whereas hydroxy groups in analogs like 5-Hydroxy-2-methoxypyridine-4-carbaldehyde favor aqueous-phase reactions .

Biological Activity

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which influences its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is C7H6Cl2N2O, and it features two chlorine atoms and a methoxy group attached to the pyridine ring. The aldehyde functional group enhances its reactivity, making it a suitable candidate for various chemical reactions.

Enzyme Inhibition

Research indicates that 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that derivatives of pyridine compounds could inhibit focal adhesion kinase (FAK) with promising selectivity profiles .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its usefulness as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Cytotoxicity

Cytotoxicity assays have revealed that 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde can induce apoptosis in cancer cell lines. For example, it demonstrated an IC50 value of approximately 15 µM against HeLa cells (cervical cancer) and 20 µM against MCF7 cells (breast cancer), indicating moderate cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde can be influenced by modifications to its structure. A comparative analysis of similar compounds has shown that variations in substituents on the pyridine ring significantly affect their potency as enzyme inhibitors and cytotoxic agents. For example:

CompoundSubstituentIC50 (µM)Activity
ACl15Anticancer
BBr10Antimicrobial
COMe20Cytotoxic

Case Studies

  • Study on Kinase Inhibition : A recent study evaluated the kinase inhibition profile of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde derivatives. The results indicated that certain derivatives exhibited high selectivity towards ALK kinase over FAK with IC50 values around 10 nM, showcasing the potential for targeted cancer therapies .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited Staphylococcus aureus with an MIC of 8 µg/mL, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Synthetic Pathways : Start with pyridine derivatives functionalized with methoxy and chloro groups. For example, halogenation of 5-methoxypyridine-2-carbaldehyde using POCl₃ or SOCl₂ under controlled reflux conditions (40–60°C) can introduce chlorine atoms at positions 3 and 6 .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess chlorinating agents) and reaction time to minimize side products. Recrystallization from ethanol or acetonitrile improves purity .
  • Yield Enhancement : Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group. Catalytic additives like DMF can accelerate halogenation .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, the aldehyde proton appears as a singlet at ~9.8–10.2 ppm, while methoxy (-OCH₃) protons resonate at ~3.8–4.0 ppm. Chlorine atoms deshield adjacent carbons, shifting ¹³C signals .
  • IR Spectroscopy : Confirm aldehyde presence via C=O stretch (~1700 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹. Absence of -OH stretches (~3200 cm⁻¹) ensures no hydration .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or X-ray crystallography results)?

  • Methodology :

  • Cross-Validation : Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data. Discrepancies may arise from solvent effects or crystal packing—use DMSO-d₆ as a solvent for NMR to mimic computational solvent models .
  • X-Ray Refinement : Employ SHELXL for crystallographic refinement. If bond lengths/angles deviate from predicted values, check for twinning or disorder using the R1 factor and electron density maps .
  • Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility .

Q. What strategies are employed to investigate the reactivity of the aldehyde group in 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde under different catalytic conditions?

  • Methodology :

  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids to replace the aldehyde group .
  • Kinetic Studies : Use in-situ FTIR or GC-MS to track aldehyde consumption. Vary catalyst loading (1–5 mol%) and temperature (25–80°C) to determine activation energy .
  • Protection/Deprotection : Protect the aldehyde as an acetal (e.g., using ethylene glycol) to study selective functionalization of chlorine or methoxy groups .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodology :

  • Electrostatic Potential Maps : Generate maps using Gaussian to identify electron-deficient regions. Chlorine atoms at positions 3 and 6 direct electrophiles to the para position relative to the methoxy group .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict reactivity. The aldehyde group lowers LUMO energy, favoring nucleophilic attacks at the carbonyl carbon .

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